molecular formula C14H22N4O B1288978 N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide CAS No. 262368-30-9

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B1288978
CAS No.: 262368-30-9
M. Wt: 262.35 g/mol
InChI Key: LBWNQLVDYPNHAV-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, also known as 4-methylpiperazine, is a synthetic organic compound that has been used in various scientific research applications. It is a derivative of the piperazine family, and is an amide of an aminophenol and an alkyl piperazine. 4-methylpiperazine is known for its ability to act as a neurotransmitter and its ability to bind to a variety of receptors in the brain.

Scientific Research Applications

Design and Synthesis in Chemical Research

Research has focused on the design and synthesis of derivatives of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide for various applications. For instance, novel acetamide derivatives were designed and synthesized, characterized by various spectroscopic methods (Yang Jing, 2010). These compounds have potential applications in the development of new chemical entities with specific properties and activities.

Biological Activity and Potential Therapeutic Applications

  • Anticancer Properties : Certain derivatives of this compound have been investigated for their antitumor activities. For instance, new derivatives bearing different heterocyclic rings were synthesized and showed considerable anticancer activity against various cancer cell lines (L. Yurttaş et al., 2015).
  • Antimicrobial Activity : Some synthesized derivatives demonstrated significant antimicrobial activities, particularly against fungal infections such as Candida parapsilosis (L. Yurttaş et al., 2015).
  • Antioxidant Activity : These compounds also exhibited noticeable DPPH radical scavenging activity, which indicates potential as antioxidants (P. Nayak et al., 2014).

Structural Studies and Receptor Interaction

  • Histamine Receptor Ligands : Studies have also been conducted on derivatives as ligands for histamine receptors, exploring their potential in therapeutic applications such as anti-inflammatory and analgesic treatments (R. Altenbach et al., 2008).

Coordination Chemistry

  • Coordination Complexes : Research into coordination complexes of this compound derivatives with metals like Co(II) and Cu(II) has been conducted, revealing their potential in creating supramolecular architectures and evaluating their antioxidant activities (K. Chkirate et al., 2019).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a combustible solid .

Properties

IUPAC Name

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-16-7-9-18(10-8-16)11-14(19)17(2)13-5-3-12(15)4-6-13/h3-6H,7-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWNQLVDYPNHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620235
Record name N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262368-30-9
Record name N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262368-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.227.268
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Record name N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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